2-chloro-4-ethoxy-6-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-ethoxy-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-3-11-7-4-6(2)10-8(9)5-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZSMXYTVABRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296200 | |
| Record name | 2-Chloro-4-ethoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42779-57-7 | |
| Record name | 2-Chloro-4-ethoxy-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42779-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-ethoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-ethoxy-6-methylpyridine can be achieved through several methods. One common method involves the reaction of 2-chloro-4-methylpyridine with ethyl alcohol in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of the solvent and maintained at that temperature for a specific period.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxy-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium amide or thiolates. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- Pharmaceuticals : This compound is widely used as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical transformations makes it valuable for creating new drug candidates targeting various diseases.
- Agrochemicals : It is also utilized in the production of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture.
Mechanism of Action
The mechanism by which 2-chloro-4-ethoxy-6-methylpyridine exerts its effects in biological systems often involves interactions with specific molecular targets such as enzymes or receptors. The presence of the ethoxy and methyl groups can influence its binding affinity and specificity, while the chlorine atom may participate in nucleophilic interactions with biomolecules.
Biological Research
Antimicrobial and Anticancer Properties
Recent studies have shown that pyridine derivatives, including this compound, exhibit promising antimicrobial and anticancer activities. For instance:
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the synthesis of specialty chemicals used in various applications. This includes its role in the development of novel materials and chemical products that require specific functional groups for enhanced performance.
Data Table: Applications Summary
| Application Area | Specific Uses | Example Compounds/Processes |
|---|---|---|
| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals | Drug development, pesticide synthesis |
| Biological Research | Antimicrobial and anticancer studies | Tested against E. coli, S. aureus |
| Industrial Use | Production of specialty chemicals | Synthesis of novel materials |
Case Studies
- Antimicrobial Activity Study
- Pharmaceutical Development
Mechanism of Action
The mechanism of action of 2-chloro-4-ethoxy-6-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The ethoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity for its targets. The chlorine atom can also participate in interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-chloro-4-ethoxy-6-methylpyridine with structurally related pyridine derivatives, emphasizing substituent variations and their implications:
Key Observations
Substituent Position and Reactivity :
- The 2-chloro substituent is common across all analogues, acting as a leaving group or directing further substitutions. In this compound, the ethoxy group at position 4 provides steric hindrance, reducing nucleophilic attack at adjacent positions compared to 4-iodo-2-methoxy-6-methylpyridine .
- Methyl vs. Trichloromethyl : The 6-methyl group in the target compound offers lower steric bulk and higher lipophilicity than the 6-trichloromethyl group in BP 9114, which is more electronegative and reactive .
Electronic Effects :
- The 4-ethoxy group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing 4-iodo group in 4-iodo-2-methoxy-6-methylpyridine. This difference impacts aromatic electrophilic substitution rates and regioselectivity .
- Pyridine vs. Pyrimidine Cores : 2-Chloro-6-methylpyrimidine-4-carboxylic acid (pyrimidine core) exhibits higher acidity due to the carboxylic acid group, unlike the pyridine-based target compound, which lacks acidic protons .
Applications :
- The target compound’s balanced lipophilicity and electronic profile make it suitable for pharmaceutical intermediates. In contrast, 2-chloro-6-(trichloromethyl)pyridine is specialized for agrochemical use due to its persistence in soil .
Research Findings and Trends
- Synthetic Accessibility : Derivatives with smaller substituents (e.g., methyl, ethoxy) are typically synthesized via nucleophilic aromatic substitution, while bulkier groups (e.g., trichloromethyl, iodinated) require transition-metal catalysis .
- Biological Activity : Ethoxy and methoxy groups are associated with improved metabolic stability compared to halogenated analogues, as seen in pharmacokinetic studies of related pyridine derivatives .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-chloro-4-ethoxy-6-methylpyridine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl or halogen group at the 4-position with an ethoxy group via reaction with ethanol in the presence of a base (e.g., NaOH) under reflux conditions. Yield optimization requires controlling stoichiometry, reaction temperature, and catalyst selection (e.g., palladium catalysts for cross-coupling). Purity can be enhanced using column chromatography or recrystallization .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C) to analyze proton environments and carbon frameworks, FT-IR for functional group identification (e.g., C-Cl, C-O-C), and mass spectrometry for molecular weight validation. Purity assessment employs HPLC or GC-MS to detect impurities. X-ray crystallography (as in pyridine derivatives in ) provides definitive conformational data but requires high-quality crystals .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Toxicity risks (e.g., acute oral toxicity, H303/H313/H333 hazards) necessitate strict waste segregation. For spills, neutralize with inert adsorbents and dispose via certified hazardous waste services. Emergency response plans should include eyewash stations and antidote protocols .
Advanced Research Questions
Q. How do electronic effects of substituents (chloro, ethoxy, methyl) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The chloro group at position 2 acts as a leaving group in Suzuki-Miyaura couplings, while the ethoxy group at position 4 exerts electron-donating effects, stabilizing intermediates. Steric hindrance from the 6-methyl group may slow reaction kinetics. Computational modeling (DFT) can predict sites for electrophilic/nucleophilic attack, and kinetic studies (e.g., monitoring by LC-MS) quantify substituent effects .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts or retention times may arise from solvent polarity, pH, or tautomerism. Validate data using control experiments under standardized conditions (e.g., DMSO-d₆ for NMR). Cross-reference with crystallographic data (e.g., CCDC entries) to resolve ambiguities in bond lengths or angles .
Q. How can researchers mitigate byproduct formation during functionalization of this compound?
- Methodological Answer : Byproducts like dechlorinated or over-alkylated species are minimized via:
- Temperature control : Lower temperatures reduce side reactions.
- Catalyst tuning : Palladium/phosphine ligand systems improve selectivity.
- In situ monitoring : ReactIR or UV-Vis tracks intermediate formation. Post-reaction quenching (e.g., with NaHSO₃) halts unwanted oxidation .
Methodological Design & Data Analysis
Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using DOE (Design of Experiments):
- pH range : 2–12 (buffered solutions).
- Temperature : 25–80°C.
- Analyze degradation products via LC-MS and quantify half-life using Arrhenius kinetics. FT-IR identifies hydrolyzed products (e.g., carboxylic acids from ethoxy cleavage) .
Q. How can computational chemistry predict the biological activity of this compound derivatives?
- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to screen against target proteins (e.g., kinase enzymes). QSAR models correlate substituent parameters (Hammett σ, logP) with bioactivity. MD simulations assess binding stability. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
